molecular formula C10H17N3O5S B11315216 N-(3-ethoxypropyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3-ethoxypropyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11315216
M. Wt: 291.33 g/mol
InChI Key: AWDJQFPUQLOWHF-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and an ethoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonamide group and the ethoxypropyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The ethoxypropyl side chain or other functional groups can be substituted with different groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and sulfonamides, such as:

  • N-(3-ethoxypropyl)-2-nitroaniline
  • N-(3-ethoxypropyl)-4-piperidinecarboxamide hydrochloride
  • N-(3-ethoxypropyl)thiourea

Uniqueness

N-(3-ethoxypropyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research.

Properties

Molecular Formula

C10H17N3O5S

Molecular Weight

291.33 g/mol

IUPAC Name

N-(3-ethoxypropyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C10H17N3O5S/c1-3-18-6-4-5-11-19(16,17)8-7(2)12-10(15)13-9(8)14/h11H,3-6H2,1-2H3,(H2,12,13,14,15)

InChI Key

AWDJQFPUQLOWHF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(NC(=O)NC1=O)C

Origin of Product

United States

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